molecular formula C12H10 B1664957 Acenaphthene CAS No. 83-32-9

Acenaphthene

Cat. No. B1664957
Key on ui cas rn: 83-32-9
M. Wt: 154.21 g/mol
InChI Key: CWRYPZZKDGJXCA-UHFFFAOYSA-N
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Patent
US04693851

Procedure details

In a small vial, about 200 mg (12 drops) of crude p-phenoxybenzoyl chloride is dissolved in about 2 ml of trifluoroacetic acid. To this yellowish-brown solution is added three drops of 5 wt % acenaphthene/dichloromethane solution. The vial is swirled to mix the contents thoroughly and the color is immediately observed.
Name
acenaphthene dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.ClCCl>O(C1C=CC(C(Cl)=O)=CC=1)C1C=CC=CC=1.FC(F)(F)C(O)=O>[CH2:2]1[C:3]2=[C:12]3[C:7](=[CH:6][CH:5]=[CH:4]2)[CH:8]=[CH:9][CH:10]=[C:11]3[CH2:1]1 |f:0.1|

Inputs

Step One
Name
acenaphthene dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23.ClCCl
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
O(C1=CC=CC=C1)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix the contents thoroughly

Outcomes

Product
Name
Type
Smiles
C1CC2=CC=CC3=CC=CC1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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